Naadp

Description

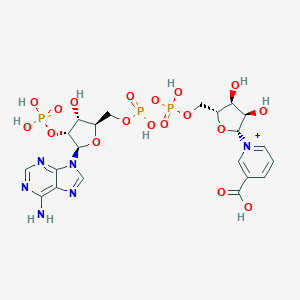

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

119299-06-8 |

|---|---|

Formule moléculaire |

C21H28N6O18P3+ |

Poids moléculaire |

745.4 g/mol |

Nom IUPAC |

1-[(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboxylic acid |

InChI |

InChI=1S/C21H27N6O18P3/c22-17-12-18(24-7-23-17)27(8-25-12)20-16(44-46(33,34)35)14(29)11(43-20)6-41-48(38,39)45-47(36,37)40-5-10-13(28)15(30)19(42-10)26-3-1-2-9(4-26)21(31)32/h1-4,7-8,10-11,13-16,19-20,28-30H,5-6H2,(H6-,22,23,24,31,32,33,34,35,36,37,38,39)/p+1/t10-,11-,13-,14-,15-,16-,19-,20-/m1/s1 |

Clé InChI |

QOTXBMGJKFVZRD-HISDBWNOSA-O |

SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)O |

SMILES isomérique |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)O |

SMILES canonique |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)O |

Pictogrammes |

Irritant |

Synonymes |

NAADP NAADPH nicotinate adenine dinucleotide phosphate nicotinic acid adenine dinucleotide phosphate |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to NAADP as a Second Messenger in Intracellular Calcium Release

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Potent and Unique Calcium Mobilizing Messenger

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent, naturally occurring nucleotide that functions as a second messenger to release calcium (Ca²⁺) from intracellular stores.[1][2] First identified in 1995 through studies in sea urchin egg homogenates, this compound has since been established as a universal Ca²⁺-mobilizing agent, operating across diverse phyla from plants to humans.[1][3][4] It is structurally similar to nicotinamide adenine dinucleotide phosphate (NADP), differing only by the substitution of a hydroxyl group for the nicotinamide amino group. This minor change, however, transforms it into the most potent endogenous Ca²⁺-releasing molecule yet described, often active at low nanomolar concentrations.[1][5]

This compound is a member of the superfamily of regulatory adenine nucleotides, which also includes inositol 1,4,5-trisphosphate (IP₃) and cyclic ADP-ribose (cADPR). However, this compound distinguishes itself by its unique mechanism of action, targeting different intracellular Ca²⁺ stores and activating a distinct class of ion channels. A key feature of this compound signaling is its proposed role as a "trigger" for Ca²⁺ release. It often initiates a small, localized Ca²⁺ signal that is then amplified into a global cellular response by recruiting other Ca²⁺ release mechanisms, such as IP₃ receptors (IP₃Rs) and ryanodine receptors (RyRs).[1][2][3][6] This intricate interplay allows for highly specific and localized Ca²⁺ signaling events that regulate a vast array of cellular processes, including fertilization, T-cell activation, muscle contraction, and neurotransmission.[7]

This compound Metabolism: Synthesis and Degradation Pathways

The cellular concentration of this compound is tightly regulated through coordinated synthesis and degradation, allowing for rapid and transient signaling.

Synthesis Pathways

Two primary pathways for this compound synthesis have been described:

-

The Base-Exchange Reaction: This was the first described pathway and is catalyzed by members of the ADP-ribosyl cyclase family, such as CD38.[3][8] In an acidic environment (pH 4-5), these enzymes catalyze the exchange of the nicotinamide group on NADP for nicotinic acid, yielding this compound. This acidic requirement suggests that this synthesis may occur within the lumen of acidic organelles like endosomes and lysosomes.[4]

-

The NAADPH/NAADP Redox Cycle: A more recently discovered pathway involves the oxidation of a reduced precursor, NAADPH, into this compound. This reaction is catalyzed by NADPH oxidases (NOX) or dual NADPH oxidases (DUOX). The cycle can be reversed by glucose-6-phosphate dehydrogenase (G6P-DH), which reduces this compound back to NAADPH. This redox cycle allows for rapid, stimulus-coupled this compound formation under physiological conditions.[4]

Degradation Pathways

This compound's signal is terminated by enzymatic degradation:

-

Dephosphorylation: Alkaline phosphatase can dephosphorylate this compound at the 2' position, converting it to nicotinic acid adenine dinucleotide (NAAD), which is inactive.

-

Hydrolysis by CD38: The same enzyme involved in its synthesis, CD38, can also degrade this compound by hydrolyzing it to 2'-phospho-ADPR. This dual function of CD38 makes it a critical regulator of rapid this compound turnover.[3]

Figure 1. Key enzymatic pathways for the synthesis and degradation of this compound.

Mechanism of this compound-Mediated Ca²⁺ Release

The precise molecular mechanism of this compound action has been a subject of intense research and debate, leading to the evolution of several key hypotheses.

The Target Organelle: Acidic Stores vs. Endoplasmic Reticulum

A central controversy has been the identity of the Ca²⁺ store targeted by this compound.

-

Acidic Organelles: A substantial body of evidence indicates that this compound mobilizes Ca²⁺ from acidic organelles, such as lysosomes and endosomes.[9][10] This is supported by findings that this compound-induced Ca²⁺ release is sensitive to agents that disrupt the proton gradient of these vesicles (e.g., bafilomycin A1) and is distinct from the thapsigargin-sensitive endoplasmic reticulum (ER) stores targeted by IP₃ and cADPR.[9]

-

Endoplasmic Reticulum (ER): In contrast, some studies, particularly in T-cells and pancreatic acinar cells, suggest that this compound can directly or indirectly activate Ryanodine Receptors (RyRs) on the ER to release Ca²⁺.[2][6][11]

The this compound Receptor Complex: Channels and Binding Proteins

It is now widely accepted that this compound does not bind directly to the Ca²⁺ release channel but acts via an accessory binding protein.

-

Two-Pore Channels (TPCs): Strong evidence identifies the endo-lysosomal TPC family (TPC1 and TPC2) as the primary ion channels gated by the this compound signaling complex.[9][12][13] Overexpression of TPCs enhances this compound-mediated signals, while their knockdown abolishes them.[9][12]

-

Ryanodine Receptors (RyRs): The role of RyRs is more complex. While some studies reported direct activation of RyR1 by this compound, others have failed to replicate this, suggesting RyRs are not universal direct targets.[2][12][14] The prevailing view is that RyRs often act as crucial amplifiers of the initial TPC-mediated Ca²⁺ signal.[2][11]

-

This compound Binding Proteins: Photoaffinity labeling experiments identified small, soluble proteins as the primary this compound binders, rather than the large TPC or RyR channel proteins themselves.[1][2] Two key binding proteins have been identified:

The Unifying Hypothesis

To reconcile the conflicting data, a "unifying hypothesis" has been proposed.[2][19][20] This model posits that this compound first binds to a soluble accessory protein (like HN1L/JPT2 or Lsm12). This this compound-protein complex then acts as the ligand that gates the ion channel. Depending on the cell type and the specific proteins expressed, this complex could target either TPCs on acidic stores or RyRs on the ER, explaining the observed diversity in this compound's targets.[2][19]

Figure 2. The "Unifying Hypothesis" of this compound action via accessory binding proteins.

Characteristics of this compound-Induced Ca²⁺ Signals

This compound-evoked Ca²⁺ signals have several defining characteristics that distinguish them from those produced by other second messengers.

-

High Potency: this compound is effective at pico- to nanomolar concentrations, making it the most potent Ca²⁺-mobilizing messenger.[5]

-

Trigger and Amplifier Model: In many cell types, this compound initiates a small, localized "trigger" Ca²⁺ release from acidic stores via TPCs. This initial, spatially restricted signal is often insufficient to elicit a full cellular response. Instead, it activates nearby, more abundant IP₃Rs and RyRs on the ER through Calcium-Induced Ca²⁺ Release (CICR). This secondary amplification step generates a large, global Ca²⁺ wave that propagates throughout the cell.[2][9][21]

-

Self-Inactivation: The this compound signaling pathway exhibits potent self-desensitization. Exposure to this compound, even at sub-threshold concentrations, can render the system unresponsive to subsequent stimulation by a maximal dose of this compound.[1][2]

-

Generation of Ca²⁺ Oscillations: Despite its self-inactivating nature, this compound can induce long-lasting Ca²⁺ oscillations.[21] This is thought to occur through a "two-pool" mechanism where the initial this compound-mediated Ca²⁺ release loads the ER stores, which then release Ca²⁺ cyclically via IP₃R/RyR activity.[21]

Figure 3. The trigger and amplifier model of this compound-mediated Ca²⁺ signaling.

Quantitative Data and Comparisons

The potency of this compound is a hallmark of its function. The table below summarizes key quantitative parameters and compares them with other Ca²⁺-mobilizing messengers.

| Parameter | This compound | IP₃ | cADPR | Reference |

| EC₅₀ for Ca²⁺ Release | ~10-30 nM | ~100-500 nM | ~50-200 nM | [1][2] |

| Typical Efficacious Conc. | pM - low nM | High nM - low µM | High nM - low µM | [5] |

| Primary Target Organelle | Acidic Stores (Lysosomes) | Endoplasmic Reticulum | Endoplasmic Reticulum | [9] |

| Primary Target Channel | TPCs (via binding protein) | IP₃ Receptors | Ryanodine Receptors | [9][12] |

| Ca²⁺ Dependence (CICR) | Does not directly exhibit CICR | Exhibits CICR | Exhibits CICR | [21] |

| Self-Inactivation | Strong | Weak/Moderate | Weak/Moderate | [1][2] |

Key Experimental Protocols

Studying the this compound pathway requires specialized techniques due to the messenger's membrane impermeability and the unique nature of its target organelles.

Measuring this compound Levels

-

Radioreceptor Assay: This highly sensitive method relies on the displacement of a radiolabeled this compound analog from high-affinity binding proteins, typically derived from sea urchin egg homogenates.[22]

-

Enzymatic Cycling Assay: A fluorescence-based assay where this compound concentration is determined through a series of coupled enzymatic reactions.

Inducing and Monitoring Ca²⁺ Release

-

Cell-Free Preparations: The sea urchin egg homogenate is the "gold standard" system. It contains all the necessary components (stores, channels, pumps) and allows for the direct application of this compound and pharmacological agents to study their effects on Ca²⁺ release.[1][23][24]

-

Permeabilized Cells: Techniques like saponin or laser permeabilization create pores in the plasma membrane, allowing the introduction of this compound into the cytosol of otherwise intact cells.

-

Microinjection and Photolysis of Caged this compound: For intact, live-cell studies, this compound can be microinjected. A more temporally and spatially precise method is the introduction of a "caged" this compound, an inert precursor that rapidly releases active this compound upon exposure to a flash of UV light.[21]

-

Ca²⁺ Imaging: Changes in intracellular Ca²⁺ are monitored using fluorescent Ca²⁺ indicators like Fura-2 or genetically encoded sensors, coupled with fluorescence microscopy.

Identifying Targets and Mechanisms

-

Pharmacological Tools:

-

This compound Antagonists: High-affinity antagonists like Ned-19 are used to specifically block this compound-induced Ca²⁺ release.

-

Store-Specific Inhibitors: Thapsigargin is used to deplete ER Ca²⁺ stores, while bafilomycin A1 is used to disrupt the proton gradient of acidic stores, allowing for their functional separation.[9]

-

Channel Blockers: Antagonists of IP₃Rs (e.g., heparin) and RyRs (e.g., ruthenium red, ryanodine) are used to probe the involvement of these channels in amplifying the this compound signal.[14]

-

-

Genetic Manipulation: siRNA-mediated knockdown or CRISPR-Cas9 knockout of genes encoding TPCs, RyRs, or the newly identified binding proteins (HN1L/JPT2, Lsm12) are critical for confirming their roles in the pathway.[12]

-

Photoaffinity Labeling: Using chemically modified this compound analogs (e.g., [³²P]-5-azido-NAADP) that covalently bind to their targets upon UV irradiation is a key technique for identifying novel this compound binding proteins.[1][2]

Figure 4. A generalized experimental workflow for investigating this compound signaling.

Conclusion and Future Perspectives

This compound has emerged from an obscure NADP contaminant to a fundamentally important second messenger in cellular Ca²⁺ signaling. Its characterization has reshaped our understanding of intracellular communication, revealing acidic organelles as dynamic, messenger-regulated Ca²⁺ stores. The "trigger" hypothesis, where a localized this compound signal is amplified by the ER-based machinery, provides a framework for understanding how cells can generate highly specific Ca²⁺ signals in response to diverse stimuli.

The recent identification of high-affinity binding proteins like HN1L/JPT2 and Lsm12 marks a significant breakthrough, paving the way for a detailed molecular dissection of the this compound receptor complex.[1][15] For researchers and drug development professionals, this opens up new avenues for therapeutic intervention. Modulating the this compound pathway could offer novel strategies for treating diseases involving aberrant Ca²⁺ signaling, including immune disorders, cardiovascular diseases, and neurodegenerative conditions. Future research will undoubtedly focus on elucidating the precise stoichiometry and structural basis of the this compound-binding protein-channel interaction, mapping the upstream and downstream components of the pathway in different tissues, and developing specific pharmacological tools to target this unique and potent signaling system.

References

- 1. This compound: From Discovery to Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound: From Discovery to Mechanism [frontiersin.org]

- 3. This compound: a universal Ca2+ trigger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound mobilizes calcium from acidic organelles through two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.uniupo.it [research.uniupo.it]

- 11. Ca(2+) microdomains, this compound and type 1 ryanodine receptor in cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyclic Adenosine Diphosphate Ribose Activates Ryanodine Receptors, whereas this compound Activates Two-pore Domain Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Nicotinic acid-adenine dinucleotide phosphate activates the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. biorxiv.org [biorxiv.org]

- 18. [PDF] this compound-binding proteins find their identity. | Semantic Scholar [semanticscholar.org]

- 19. Linking this compound to ion channel activity: a unifying hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. This compound induces Ca2+ oscillations via a two-pool mechanism by priming IP3- and cADPR-sensitive Ca2+ stores - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. A screening campaign in sea urchin egg homogenate as a platform for discovering modulators of this compound-dependent Ca2+ signaling in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The Role of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) in Lysosomal Calcium Mobilization: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a highly potent intracellular second messenger that mobilizes calcium (Ca²⁺) from acidic organelles, primarily lysosomes and endosomes.[1][2] Unlike the well-characterized messengers inositol 1,4,5-trisphosphate (IP₃) and cyclic ADP-ribose (cADPR), which release Ca²⁺ from the endoplasmic reticulum (ER), this compound activates a distinct signaling pathway by targeting a unique Ca²⁺ store.[3][4] This pathway involves the activation of Two-Pore Channels (TPCs) located on the lysosomal membrane, a process mediated by specific this compound-binding proteins.[3][5] The initial, localized Ca²⁺ release triggered by this compound often serves as a "trigger" signal, which is then amplified into a global cytosolic Ca²⁺ wave through crosstalk with ER channels, a mechanism known as calcium-induced calcium release (CICR).[3][6] Understanding the intricacies of the this compound signaling cascade is crucial for elucidating its role in a myriad of physiological processes—from muscle contraction and T-cell activation to autophagy and intracellular trafficking—and for identifying novel therapeutic targets for a range of diseases.[7][8][9]

The this compound Signaling Pathway

This compound Synthesis and Degradation

This compound is synthesized from NADP⁺ through a base-exchange reaction where the nicotinamide group is replaced by nicotinic acid.[1] This reaction is catalyzed by members of the ADP-ribosyl cyclase family, such as CD38, and is notably more efficient at the acidic pH found within the lumen of endo-lysosomal compartments.[6][10] More recently, a novel redox cycle has been described for the rapid formation of this compound from its reduced form, NAADPH, by NADPH oxidases (NOX).[10]

The termination of the this compound signal is achieved through enzymatic degradation. This compound can be broken down by a Ca²⁺-sensitive phosphatase to the inactive metabolite nicotinic acid adenine dinucleotide (NAAD) or catabolized by CD38 to 2'-phosphoadenosine diphosphoribose (ADPRP).[1][11]

Molecular Components of this compound-Mediated Ca²⁺ Release

The mobilization of Ca²⁺ from lysosomes by this compound is not a simple ligand-channel interaction but involves a multi-protein signaling complex.

-

The Lysosome as an Acidic Ca²⁺ Store: Lysosomes maintain a high concentration of luminal Ca²⁺ (estimated in the high micromolar to low millimolar range) and an acidic pH (4.5-5.0).[12][13] They actively sequester Ca²⁺, making them a substantial intracellular Ca²⁺ reservoir, distinct from the ER.[14][15]

-

This compound-Binding Proteins (this compound-BPs): Contrary to initial hypotheses, TPCs themselves do not appear to bind this compound directly.[16] Instead, the signal is transduced via accessory this compound-binding proteins. Two key proteins have been identified: Lsm12 (Like-Sm protein 12) and JPT2 (Jupiter microtubule-associated homolog 2).[5][17] These proteins bind this compound with high affinity and selectivity and are essential for conferring this compound sensitivity to the TPC channel complex.[5][17][18]

-

Two-Pore Channels (TPCs): TPCs are the ion channels responsible for the this compound-evoked Ca²⁺ release from the endo-lysosomal system.[2][3][19] The TPC family has three members, with TPC1 and TPC2 being present in humans. TPC2 is predominantly localized to lysosomal membranes, while TPC1 is found on endosomes.[3][4][20] Upon activation by the this compound-BP complex, TPCs open to allow the efflux of Ca²⁺ from the lysosomal lumen into the cytosol.[8][21]

Mechanism of Action and Signal Amplification

The this compound signaling cascade can be summarized in a two-phase model:

-

Trigger Phase: An extracellular stimulus leads to the synthesis of this compound. This compound binds to its cytosolic binding proteins (Lsm12/JPT2), which are associated with TPCs on the lysosomal membrane.[17] This binding event gates the TPC2 channel, causing a small, localized release of Ca²⁺ from the lysosome into the cytosol.[6] This initial Ca²⁺ puff creates a "nanodomain" of high Ca²⁺ concentration near the lysosome.[9]

-

Amplification Phase: This localized "trigger" Ca²⁺ is insufficient to generate a global signal on its own. However, at junctions between lysosomes and the ER, this initial Ca²⁺ release activates highly sensitive IP₃ receptors (IP₃Rs) or ryanodine receptors (RyRs) on the ER membrane.[3][6][21] This leads to a much larger, propagating wave of Ca²⁺ release from the vast ER stores, resulting in a global increase in cytosolic Ca²⁺.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound-mediated calcium mobilization.

Table 1: this compound-Induced Ca²⁺ Concentration Changes

| Cell Type | This compound Concentration | Basal [Ca²⁺]i | Peak [Ca²⁺]i Increase | Reference |

|---|---|---|---|---|

| Coronary Arterial Smooth Muscle | 100 nM | 142 ± 12 nM | 711 ± 47 nM | [6] |

| HEK293 (TPC2 Overexpressing) | 10 nM (photoreleased) | Not specified | Biphasic transient | [3] |

| Cardiac Myocytes (WT) | this compound-AM | Not specified | Normalized increase of 0.16 ± 0.05 |[22] |

Table 2: Binding Affinities and Inhibitory Constants

| Ligand | Target | Assay Type | Value | Reference |

|---|---|---|---|---|

| This compound | LSM12 | Binding Assay | Kd ~30 nM | [5] |

| This compound | JPT2 / LSM12 | Binding Assay | High Affinity | [17] |

| Ned-19 | This compound Receptor | Ca²⁺ Release Inhibition | IC₅₀ = 65 nM | [23] |

| Ned-19 | This compound Receptor | [³²P]this compound Binding | IC₅₀ = 4 µM | [23] |

| Ned-19.4 | This compound Receptor | Ca²⁺ Release Inhibition | IC₅₀ = 10 µM | [23] |

| Ned-20 | this compound Receptor | [³²P]this compound Binding | IC₅₀ = 1.2 µM |[23] |

Key Experimental Protocols

Measurement of Cytosolic Ca²⁺ Mobilization

This protocol describes the indirect measurement of lysosomal Ca²⁺ release by monitoring changes in global cytosolic Ca²⁺ concentration using fluorescent indicators.

Methodology:

-

Cell Preparation: Culture cells (e.g., coronary arterial smooth muscle cells) on glass coverslips suitable for microscopy.[6]

-

Dye Loading: Incubate cells with a membrane-permeant Ca²⁺ indicator, such as Fura-2 AM. The acetoxymethyl (AM) ester allows the dye to cross the plasma membrane.

-

De-esterification: Once inside the cell, cytosolic esterases cleave the AM group, trapping the active, Ca²⁺-sensitive form of the dye (Fura-2) in the cytosol.

-

Measurement: Place the coverslip on a fluorescence microscope stage. Excite Fura-2 at two wavelengths (typically 340 nm and 380 nm). The ratio of the fluorescence emitted at ~510 nm (F340/F380) is proportional to the intracellular Ca²⁺ concentration ([Ca²⁺]i).[6]

-

Stimulation: To introduce this compound, methods like microinjection, flash photolysis of caged-NAADP, or application of a membrane-permeant version (this compound-AM) can be used.[3][12]

-

Controls: To confirm the lysosomal origin of the Ca²⁺, pre-treat cells with Bafilomycin A1, an inhibitor of the vacuolar H⁺-ATPase that disrupts the lysosomal proton gradient and subsequent Ca²⁺ storage.[6][20] A significant reduction or abolition of the this compound-induced Ca²⁺ signal in the presence of Bafilomycin A1 indicates a lysosomal source.[6][20]

This compound Radioligand Binding Assay

This protocol is used to study the binding of this compound to its receptors and to determine the affinity of antagonists.

Methodology:

-

Membrane Preparation: Prepare cell or tissue homogenates (e.g., from sea urchin eggs or HEK293 cells overexpressing TPCs) and isolate the membrane fraction containing lysosomes and endosomes by differential centrifugation.[3]

-

Incubation: Incubate the membrane preparation with a low concentration of radiolabeled this compound (e.g., [³²P]this compound).[3]

-

Competition: For competition assays, co-incubate the membranes and [³²P]this compound with increasing concentrations of unlabeled "cold" this compound or a test compound (e.g., Ned-19).[23]

-

Separation: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: Quantify the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor. The concentration that inhibits 50% of the specific [³²P]this compound binding is the IC₅₀ value.[23]

Lysosomal Patch-Clamp

This advanced electrophysiological technique allows for the direct measurement of ion channel activity on the membrane of isolated lysosomes.

Methodology:

-

Lysosome Isolation: Isolate lysosomes from cells. To facilitate patching, lysosomes can be enlarged by treating cells with vacuolin-1 before isolation.[7]

-

Patching: Using a glass micropipette, form a high-resistance (giga-ohm) seal with the membrane of a single, isolated lysosome.

-

Recording: Apply a voltage clamp to the lysosomal membrane and record the electrical currents flowing through the ion channels.

-

Channel Activation: Apply this compound to the cytosolic side of the lysosomal membrane via the patch pipette solution to observe direct activation of TPC currents.[7] This method provides direct evidence that this compound gates a Ca²⁺-permeable channel on the lysosome.[7] It has been instrumental in demonstrating that TPCs are required for this compound-evoked endo-lysosomal currents.[7]

Implications for Drug Development

The central role of the this compound/TPC signaling pathway in numerous cellular functions makes it a compelling target for therapeutic intervention.

-

Cardiovascular Disease: The pathway is involved in β-adrenoceptor signaling in the heart and endothelin-1-induced vasoconstriction, suggesting that TPC2 inhibitors could have applications in treating cardiac hypertrophy or hypertension.[6][8]

-

Infectious Disease: Several viruses, including Ebola and coronaviruses, appear to require TPC function for trafficking within the endo-lysosomal system and subsequent cellular entry.[17] Modulators of TPC activity could therefore represent a novel class of broad-spectrum antiviral agents.

-

Metabolic Disorders: this compound signaling is implicated in glucose-induced insulin secretion, highlighting a potential role in diabetes research.[17]

-

Neurodegenerative Diseases: Dysregulation of lysosomal Ca²⁺ homeostasis is linked to lysosomal storage diseases and neurodegeneration.[12][24] Targeting the this compound pathway could offer a strategy to restore normal lysosomal function.

The development of specific small-molecule agonists and antagonists, such as Ned-19, is a critical step toward validating TPCs as drug targets and exploring the therapeutic potential of modulating this fundamental Ca²⁺ signaling pathway.[9][23]

References

- 1. Nicotinic acid adenine dinucleotide phosphate - Wikipedia [en.wikipedia.org]

- 2. Diversity of two-pore channels and the accessory this compound receptors in intracellular Ca2+ signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound mobilizes calcium from acidic organelles through two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. This compound-binding proteins find their identity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Expression of Ca2+-permeable two-pore channels rescues this compound signalling in TPC-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Two-pore Channels (TPC2s) and Nicotinic Acid Adenine Dinucleotide Phosphate (this compound) at Lysosomal-Sarcoplasmic Reticular Junctions Contribute to Acute and Chronic β-Adrenoceptor Signaling in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 9. embopress.org [embopress.org]

- 10. This compound Signaling: New Kids on the Block - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Lysosomal Ca2+ Homeostasis and Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Simultaneous determination of intraluminal lysosomal calcium and pH by dextran-conjugated fluorescent dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Imaging approaches to measuring lysosomal calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The endo-lysosomal system as an this compound-sensitive acidic Ca2+ store: Role for the two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | this compound: From Discovery to Mechanism [frontiersin.org]

- 17. Convergent activation of two-pore channels mediated by the this compound-binding proteins JPT2 and LSM12 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound receptors: A one-two - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Questioning regulation of two-pore channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The Acid Test: The Discovery of Two Pore Channels (TPCs) as this compound-Gated Endolysosomal Ca2+ Release Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Lysosomal calcium loading promotes spontaneous calcium release by potentiating ryanodine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Analogues of the Nicotinic Acid Adenine Dinucleotide Phosphate (this compound) Antagonist Ned-19 Indicate Two Binding Sites on the this compound Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Methods for monitoring Ca2+ and ion channels in the lysosome - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of NAADP and Two-Pore Channels: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the mechanism of action of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) on Two-Pore Channels (TPCs), offering critical insights for researchers, scientists, and drug development professionals.

This in-depth guide elucidates the molecular signaling cascade initiated by this compound, culminating in the activation of TPCs, a family of endolysosomal ion channels. A central theme of this mechanism is the indirect nature of TPC activation by this compound, a process mediated by a recently identified cohort of this compound-binding proteins (this compound-BPs). This guide will delve into the core components of this pathway, present quantitative data for key interactions, provide detailed experimental protocols for studying this mechanism, and visualize the intricate signaling networks.

Core Mechanism: An Indirect Activation Pathway

Nicotinic Acid Adenine Dinucleotide Phosphate (this compound) is a potent intracellular second messenger that mobilizes Ca²⁺ from acidic organelles, primarily endosomes and lysosomes.[1][2] This Ca²⁺ release is mediated by the activation of Two-Pore Channels (TPCs), which are ion channels localized to the membranes of these acidic vesicles.[1][3][4] A pivotal finding in understanding this signaling pathway is that this compound does not directly bind to TPCs.[1][5] Instead, its action is conferred through intermediary this compound-binding proteins (this compound-BPs).[1][2][5]

Recent breakthroughs have identified two key this compound-BPs: Jupiter microtubule-associated homolog 2 (JPT2) and Like-Sm protein 12 (LSM12).[1][4] These proteins bind to this compound with high affinity and subsequently interact with TPCs to trigger channel opening.[6][7] Both JPT2 and LSM12 are essential for this compound-evoked Ca²⁺ signaling through TPCs.[6][7]

The activation of TPCs by the this compound-BP complex leads to the release of Ca²⁺ from the lumen of endosomes and lysosomes into the cytosol. This initial, localized Ca²⁺ release can then be amplified into a global cellular Ca²⁺ signal through a process known as Ca²⁺-induced Ca²⁺ release (CICR), where the initial Ca²⁺ transient triggers the opening of other Ca²⁺ channels, such as IP₃ receptors and ryanodine receptors, on the endoplasmic reticulum.[8][9]

A fascinating aspect of TPC function is the plasticity of their ion selectivity. While the this compound-mediated activation of TPCs results in a channel permeable to Ca²⁺, activation by the lipid messenger phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) renders the channel more selective for Na⁺.[1][10][11] This agonist-dependent ion selectivity suggests that TPCs can mediate distinct downstream cellular responses depending on the initiating signal.

Quantitative Data

The following tables summarize key quantitative parameters of the this compound-TPC signaling pathway.

| Parameter | Value | Organism/System | Reference |

| This compound Binding Affinity | |||

| Kd for JPT2 | ~1.1 nM | Human (recombinant) | [12] |

| Kd for LSM12 | ~0.7 nM | Human (recombinant) | [12] |

| ~20-30 nM | Human (recombinant) | [13] | |

| This compound Concentration for Ca²⁺ Release | |||

| EC₅₀ for Ca²⁺ release | ~10-100 nM | Various mammalian cells | [14][15] |

| TPC Ion Permeability (this compound-activated) | |||

| P(Ca²⁺)/P(Na⁺) for TPC2 | >1 (Ca²⁺ selective) | Recombinant human | [16] |

| P(Ca²⁺)/P(K⁺) for TPC2 | >1 (Ca²⁺ selective) | Recombinant human | [16] |

| P(H⁺)>P(K⁺)>P(Na⁺)≥P(Ca²⁺) for TPC1 | Non-selective cation | Recombinant human | [16] |

Experimental Protocols

Endo-lysosomal Patch Clamping

This technique allows for the direct measurement of ion channel activity on isolated endosomes and lysosomes.

Materials:

-

Cell culture reagents

-

Vacuolin-1 (for enlarging endo-lysosomes)

-

Neutral Red (for visualizing acidic organelles)

-

Patch clamp rig with amplifier and data acquisition system

-

Glass capillaries for pulling patch pipettes

-

Micromanipulator

-

Solutions:

-

Cytosolic solution (e.g., 140 mM K-gluconate, 2 mM MgCl₂, 10 mM HEPES, pH 7.2)

-

Luminal solution (e.g., 140 mM K-gluconate, 2 mM MgCl₂, 10 mM MES, pH 4.6)

-

This compound and other test compounds

-

Procedure:

-

Cell Culture and Endolysosome Enlargement: Culture cells of interest to an appropriate confluency. To enlarge endo-lysosomes for easier patching, incubate the cells with Vacuolin-1 (typically 1 µM) for at least 2 hours.

-

Visualization: Briefly incubate the cells with Neutral Red to stain acidic compartments, facilitating their identification.

-

Endolysosome Isolation: Using a small-diameter glass pipette, rupture the plasma membrane of a selected cell and carefully aspirate an enlarged, stained endo-lysosome.

-

Patching: Transfer the isolated endo-lysosome to a recording chamber containing the appropriate luminal solution. Using a fresh, fire-polished patch pipette filled with the cytosolic solution, form a high-resistance seal (GΩ seal) with the endo-lysosomal membrane.

-

Recording: Establish the whole-lysosome configuration by applying a brief pulse of suction to rupture the membrane patch. Record channel currents in voltage-clamp mode while perfusing the cytosolic side with control and test solutions (e.g., containing this compound).

Co-Immunoprecipitation (Co-IP) of TPCs and this compound-Binding Proteins

This method is used to demonstrate the physical interaction between TPCs and this compound-BPs in a cellular context.

Materials:

-

Cells expressing tagged versions of the proteins of interest (e.g., GFP-TPC2 and FLAG-JPT2)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies specific to the tags (e.g., anti-GFP and anti-FLAG) or endogenous proteins

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Western blotting reagents and equipment

Procedure:

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Add the primary antibody against the "bait" protein (e.g., anti-GFP for GFP-TPC2) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.

-

Washing: Pellet the beads by centrifugation or using a magnetic rack and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by resuspending them in elution buffer and heating.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the "prey" protein (e.g., anti-FLAG for FLAG-JPT2) to confirm the interaction.

Microinjection and Ca²⁺ Imaging

This technique allows for the introduction of this compound into single cells and the subsequent monitoring of changes in intracellular Ca²⁺ concentration.

Materials:

-

Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Microinjection system with micromanipulator and femtotips

-

Fluorescence microscope with a sensitive camera

-

Image analysis software

-

Extracellular buffer (e.g., Hanks' Balanced Salt Solution)

-

This compound solution for microinjection

Procedure:

-

Cell Loading: Load the cells with a fluorescent Ca²⁺ indicator dye according to the manufacturer's instructions.

-

Microinjection Setup: Prepare the microinjection system and fill the femtotips with the this compound solution at the desired concentration.

-

Imaging: Place the loaded cells on the microscope stage and begin recording baseline fluorescence.

-

Microinjection: Carefully guide the femtotip to a target cell and perform the microinjection.

-

Data Acquisition and Analysis: Continue recording the fluorescence intensity changes over time after microinjection. Analyze the data to quantify the changes in intracellular Ca²⁺ concentration in response to this compound.[14]

Signaling Pathways and Workflows

Caption: this compound signaling pathway leading to TPC activation and Ca²⁺ release.

References

- 1. This compound-binding proteins find their identity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Essential requirement for JPT2 in this compound-evoked Ca2+ signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diversity of two-pore channels and the accessory this compound receptors in intracellular Ca2+ signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Nicotinic Acid Adenine Dinucleotide Phosphate Induces Intracellular Ca2+ Signalling and Stimulates Proliferation in Human Cardiac Mesenchymal Stromal Cells [frontiersin.org]

- 5. Questioning regulation of two-pore channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lsm12 is an this compound receptor and a two-pore channel regulatory protein required for calcium mobilization from acidic organelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound induces Ca2+ oscillations via a two-pool mechanism by priming IP3- and cADPR-sensitive Ca2+ stores - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.ed.ac.uk [research.ed.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. rupress.org [rupress.org]

- 12. youtube.com [youtube.com]

- 13. Convergent activation of two-pore channels mediated by the this compound-binding proteins JPT2 and LSM12 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nicotinic Acid Adenine Dinucleotide Phosphate (this compound+) Is an Essential Regulator of T-Lymphocyte Ca2+-Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. physoc.org [physoc.org]

The Elusive NAADP Receptor: An In-depth Technical Guide to its Identification and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid adenine dinucleotide phosphate (NAADP) stands as the most potent known endogenous calcium (Ca²⁺) mobilizing second messenger, often active at low nanomolar concentrations.[1][2] Since its discovery, the identity of its cognate receptor has been a central and contentious question in the field of cellular signaling. This technical guide provides a comprehensive overview of the core concepts, key experimental methodologies, and current understanding of the this compound receptor's identification and characterization. We will delve into the primary candidates, the experimental evidence supporting and challenging their roles, and the detailed protocols that have been instrumental in this ongoing scientific pursuit.

The journey to identify the this compound receptor has been marked by several intriguing hypotheses. Initial theories centered on direct activation of known intracellular Ca²⁺ release channels, namely ryanodine receptors (RyRs) and two-pore channels (TPCs). However, a unifying hypothesis has emerged suggesting that this compound may not directly bind to these large channel-forming proteins but rather to smaller, soluble accessory proteins that in turn modulate channel activity.[3] Recent groundbreaking work has identified two such proteins, HN1L/JPT2 and Lsm12, as high-affinity this compound binding proteins, ushering in a new era in our understanding of this compound signaling.[3][4][5]

The this compound Signaling Pathway: A Tale of Multiple Players

The this compound-mediated Ca²⁺ signaling cascade is a complex process involving multiple organelles and proteins. The prevailing model suggests that this compound initiates a localized Ca²⁺ release from acidic organelles like lysosomes, which then acts as a "trigger" to induce a larger, global Ca²⁺ release from the endoplasmic reticulum (ER) through Ca²⁺-induced Ca²⁺ release (CICR).

Key Candidate this compound Receptors and Binding Proteins

The search for the this compound receptor has led to the investigation of several candidate proteins. The following table summarizes the key players and their proposed roles.

| Candidate Receptor/Binding Protein | Localization | Proposed Role in this compound Signaling | Key Supporting Evidence | Key Challenging Evidence |

| Two-Pore Channels (TPCs) | Lysosomes, Endosomes | Pore-forming subunit of the this compound-gated Ca²⁺ release channel.[1][2] | Overexpression enhances this compound-induced Ca²⁺ release; knockout abolishes this compound sensitivity.[6] | Photoaffinity labeling with this compound analogs does not label TPCs directly; some studies show TPCs as Na⁺-selective channels.[3][4] |

| Ryanodine Receptors (RyRs) | Endoplasmic/Sarcoplasmic Reticulum | Direct target of this compound, mediating Ca²⁺ release from the ER. | In some cell types (e.g., T-cells), RyRs are required for this compound-mediated Ca²⁺ signals. | In many cell types, this compound-induced Ca²⁺ release is independent of RyRs; direct activation of purified RyRs by this compound is controversial. |

| HN1L/JPT2 | Cytosol | High-affinity this compound binding protein that associates with and modulates TPCs and potentially RyRs.[3][4][5] | Identified through photoaffinity labeling; knockdown inhibits this compound-evoked Ca²⁺ signals; co-immunoprecipitates with TPCs.[5] | The precise mechanism of how it gates the channels is still under investigation. |

| Lsm12 | Cytosol | High-affinity this compound binding protein that is essential for this compound-induced TPC2 activation.[3][7] | Identified through proteomic screening; purified Lsm12 binds this compound with high affinity; knockout abolishes this compound-induced Ca²⁺ release via TPC2.[8] | Its role in relation to TPC1 and other potential downstream targets is less clear. |

Quantitative Data on this compound Receptor Interactions

The following tables summarize key quantitative data from various studies, providing a comparative overview of binding affinities and effective concentrations for this compound and its associated proteins.

Table 1: Binding Affinities (Kd) of this compound for Candidate Receptors/Binding Proteins

| Ligand | Protein | Cell/System | Kd (nM) | Reference |

| [³²P]this compound | Endogenous Receptor | Sea Urchin Egg Homogenate | ~0.1 | [9] |

| This compound | Lsm12 (recombinant) | In vitro | 20-30 | [8] |

| [³²P]this compound | TPC2 (overexpressed) | HEK293 cell membranes | 5 (high affinity), 7000 (low affinity) | [2] |

Table 2: Effective Concentrations (EC₅₀) for this compound-Induced Ca²⁺ Release

| Agonist | Cell/System | EC₅₀ (nM) | Reference |

| This compound | Sea Urchin Egg Homogenate | 30 | [3] |

| This compound | Rat Hepatocyte Microsomes | ~100 | [10] |

| This compound-AM | Memory CD4+ T Cells | 0.5 - 2 | [11] |

Key Experimental Protocols for this compound Receptor Research

The identification and characterization of the this compound receptor rely on a suite of specialized experimental techniques. Below are detailed methodologies for some of the most critical assays.

Radioreceptor Binding Assay

This assay is used to quantify the amount of this compound in a sample and to determine the binding characteristics of this compound to its receptor.

Protocol:

-

Preparation of Sea Urchin Egg Homogenate:

-

Homogenize sea urchin eggs in a buffer containing 250 mM N-methylglucamine, 250 mM potassium gluconate, 20 mM HEPES (pH 7.2), and 1 mM MgCl₂.

-

Centrifuge the homogenate at low speed to remove debris and use the supernatant as the source of this compound receptors.[12]

-

-

Binding Reaction:

-

In a final volume of 200 µL, combine the sea urchin egg homogenate (50-100 µg of protein) with varying concentrations of unlabeled this compound (for competition assays) or the experimental sample.

-

Incubate for 10 minutes at room temperature to allow for the binding of unlabeled this compound.[12]

-

Add a fixed concentration of [³²P]this compound (e.g., 0.1 nM) and incubate for an additional 10 minutes.[12]

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in ice-cold wash buffer (e.g., the homogenization buffer).

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

For competition binding experiments, plot the percentage of specific [³²P]this compound binding against the logarithm of the unlabeled this compound concentration.

-

Fit the data to a one-site or two-site binding model to determine the dissociation constant (Kd) and the concentration of binding sites (Bmax).

-

Photoaffinity Labeling

This technique is used to identify the this compound binding protein(s) by covalently attaching a photo-reactive this compound analog to its binding site upon UV irradiation.

Protocol:

-

Probe: Use a photo-reactive and radiolabeled this compound analog, such as [³²P]-5-azido-NAADP.[3]

-

Binding:

-

Incubate the cell or tissue homogenate with [³²P]-5-azido-NAADP in the dark to allow for binding to the receptor.

-

To determine specificity, run parallel experiments in the presence of an excess of unlabeled this compound.

-

-

Photocrosslinking:

-

Expose the samples to UV light (e.g., 254 nm) on ice for a specified period (e.g., 5-15 minutes) to induce covalent crosslinking of the probe to the binding protein.

-

-

Analysis:

-

Separate the proteins by SDS-PAGE.

-

Visualize the radiolabeled proteins by autoradiography. The specifically labeled protein band should be absent or reduced in the sample containing excess unlabeled this compound.

-

Calcium Imaging with this compound-AM

This method allows for the measurement of intracellular Ca²⁺ changes in live cells in response to this compound. This compound-AM is a cell-permeant ester of this compound that is cleaved by intracellular esterases to release active this compound.

Protocol:

-

Cell Preparation and Dye Loading:

-

This compound-AM Application:

-

Wash the cells to remove excess dye.

-

Add this compound-AM at the desired concentration (typically in the nanomolar to low micromolar range) to the imaging buffer.[11]

-

-

Image Acquisition:

-

Use a fluorescence microscope equipped with a sensitive camera to capture images at regular intervals before and after the addition of this compound-AM.

-

For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and measure the emission at ~510 nm.[6]

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths over time.

-

Quantify the amplitude, duration, and frequency of the Ca²⁺ signals.

-

CRISPR-Cas9 Mediated Knockout of Candidate Receptors

This powerful gene-editing technique is used to create cell lines or animal models lacking a specific candidate receptor to investigate its role in this compound signaling.

Protocol:

-

sgRNA Design and Cloning:

-

Design two or more single guide RNAs (sgRNAs) targeting an early exon of the gene of interest (e.g., TPCN1, TPCN2, HN1L, LSM12) using online tools to minimize off-target effects.

-

Clone the sgRNAs into a vector that also expresses the Cas9 nuclease and a selection marker.

-

-

Transfection and Selection:

-

Transfect the chosen cell line (e.g., HEK293) with the CRISPR-Cas9 plasmid using a suitable method (e.g., lipofection).[14]

-

Select for transfected cells using the appropriate antibiotic or by fluorescence-activated cell sorting (FACS) if a fluorescent marker is used.

-

-

Clonal Isolation and Expansion:

-

Isolate single cells by limiting dilution or FACS into individual wells of a multi-well plate.

-

Expand the single-cell clones to generate clonal cell lines.

-

-

Validation of Knockout:

-

Screen the clonal lines for the desired mutation by PCR and Sanger sequencing of the target locus.

-

Confirm the absence of the target protein by Western blotting.

-

-

Functional Analysis:

-

Perform Ca²⁺ imaging or other functional assays on the validated knockout cell lines to determine the effect of the gene deletion on this compound-induced Ca²⁺ signaling.

-

Conclusion and Future Directions

The identification of the this compound receptor has been a long and complex journey, and while significant progress has been made with the discovery of HN1L/JPT2 and Lsm12, many questions remain. The precise stoichiometry of the this compound receptor complex, the molecular mechanisms by which the binding proteins gate the TPC and potentially other channels, and the physiological and pathophysiological roles of this signaling pathway are all active areas of investigation.

The development of more specific pharmacological tools, including potent and selective agonists and antagonists, will be crucial for dissecting the intricacies of this compound signaling and for exploring its therapeutic potential in diseases ranging from cardiovascular disorders to cancer and neurodegenerative diseases. The in-depth understanding of the experimental protocols outlined in this guide will be fundamental for researchers and drug development professionals as they continue to unravel the mysteries of this potent and enigmatic signaling molecule.

References

- 1. Refinement of a radioreceptor binding assay for nicotinic acid adenine dinucleotide phosphate | Semantic Scholar [semanticscholar.org]

- 2. This compound Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: From Discovery to Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound: From Discovery to Mechanism [frontiersin.org]

- 5. This compound-binding proteins find their identity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound mobilizes calcium from acidic organelles through two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Signaling: New Kids on the Block [mdpi.com]

- 8. This compound receptors: A one-two - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unique kinetics of nicotinic acid-adenine dinucleotide phosphate (this compound) binding enhance the sensitivity of this compound receptors for their ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ca2+ release triggered by this compound in hepatocyte microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nicotinic Acid Adenine Dinucleotide Phosphate (this compound)-Mediated Calcium Signaling Is Active in Memory CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Refinement of a radioreceptor binding assay for nicotinic acid adenine dinucleotide phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 14. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) and its Molecular Interactions: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a highly potent intracellular second messenger that mobilizes calcium (Ca²⁺) from acidic organelles, primarily lysosomes. This technical guide provides an in-depth structural analysis of this compound and its interactions with its recently identified binding proteins, Jupiter microtubule-associated homolog 2 (JPT2) and Like-Sm protein 12 (LSM12). While experimentally determined structures of this compound in complex with its binding partners remain elusive, this guide leverages predicted structural models and extensive biochemical and functional data to offer a comprehensive overview. We present quantitative data on binding affinities, detailed experimental methodologies for key assays, and logical diagrams of the this compound signaling pathway to facilitate a deeper understanding of this critical signaling molecule and to aid in the development of novel therapeutics targeting this pathway.

Introduction to this compound Signaling

This compound is a crucial second messenger involved in a plethora of cellular processes, including muscle contraction, glucose-induced insulin secretion, and immune responses.[1] Unlike other Ca²⁺-mobilizing messengers such as inositol trisphosphate (IP₃) and cyclic ADP-ribose (cADPR), this compound triggers Ca²⁺ release from acidic endolysosomal vesicles.[2] This localized Ca²⁺ release often acts as a trigger to initiate more global Ca²⁺ signals by activating other Ca²⁺ channels, such as ryanodine receptors (RyRs) on the endoplasmic reticulum.[2]

The primary molecular targets of this compound-mediated Ca²⁺ release are the two-pore channels (TPCs), a family of ion channels located on the membranes of endosomes and lysosomes.[3] However, this compound does not bind directly to TPCs. Instead, its effects are mediated by accessory binding proteins.[4] Recent breakthroughs have identified two such this compound-binding proteins: JPT2 and LSM12.[3][5] These proteins bind this compound with high affinity and selectivity, subsequently interacting with TPCs to induce channel opening and Ca²⁺ release.[3]

Structural Features of this compound

This compound is a dinucleotide structurally similar to NADP⁺. The key difference lies in the replacement of the nicotinamide group of NADP⁺ with a nicotinic acid moiety in this compound. This seemingly minor modification confers its potent and specific Ca²⁺-mobilizing activity. The molecule consists of a nicotinic acid mononucleotide and an adenosine monophosphate linked by a pyrophosphate bridge. The 2'-hydroxyl group of the adenosine ribose is phosphorylated.

This compound Binding Proteins: JPT2 and LSM12

Jupiter Microtubule-Associated Homolog 2 (JPT2)

JPT2, also known as HN1L, was identified as a primary this compound-binding protein through photoaffinity labeling and chemical proteomics.[4][5] It is a small, highly basic protein required for this compound-evoked Ca²⁺ signaling.[4]

Like-Sm Protein 12 (LSM12)

LSM12 is another key this compound-binding protein identified through affinity purification and quantitative proteomic analysis.[6] LSM12 directly binds to this compound via its Lsm domain and is essential for this compound-evoked TPC activation and Ca²⁺ mobilization from acidic stores.[6]

Predicted Structures of JPT2 and LSM12

In the absence of experimentally determined crystal structures, computational models provide valuable insights into the three-dimensional architecture of these proteins. The AlphaFold Protein Structure Database provides high-quality predicted models for both human JPT2 and LSM12.[7][8]

-

JPT2: The predicted structure of JPT2 suggests a largely unstructured protein with some helical propensity. This intrinsic disorder may be crucial for its function, allowing it to adopt different conformations upon binding to this compound and interacting with TPCs.

-

LSM12: The AlphaFold model of LSM12 shows a well-defined Lsm (Like-Sm) domain, which is known to be involved in RNA binding in other LSM proteins.[6] This domain in LSM12 has been shown to be responsible for this compound binding.[6] The predicted structure of the Lsm domain forms a characteristic beta-barrel, which likely cradles the this compound molecule.

Quantitative Analysis of this compound Binding

The interaction between this compound and its binding proteins has been quantified using various biochemical assays, primarily radioligand binding studies. These studies have demonstrated high-affinity and selective binding of this compound to JPT2 and LSM12.

| Ligand | Binding Protein | Method | Kd (nM) | Reference |

| [³²P]-NAADP | Recombinant JPT2 | Radioligand Binding | 5.7 ± 1.8 | [7] |

| [³²P]-NAADP | Recombinant LSM12 | Radioligand Binding | 2.0 ± 0.4 | [7] |

| This compound | Recombinant LSM12 | Immobilized this compound pulldown | ~30 | [9] |

Table 1: Quantitative Binding Affinities of this compound. This table summarizes the dissociation constants (Kd) for the interaction of this compound with its binding proteins JPT2 and LSM12, as determined by different experimental methods.

Experimental Protocols

Recombinant Protein Expression and Purification (General Protocol)

A general protocol for the expression and purification of recombinant JPT2 and LSM12 for binding studies can be adapted from various sources. Typically, human JPT2 or LSM12 cDNA is cloned into an expression vector with a purification tag (e.g., 6xHis-tag).

-

Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture Growth: Grow the transformed cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induction: Induce protein expression with an appropriate concentration of IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme). Lyse the cells by sonication.

-

Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column. Wash the column extensively with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM). Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Dialysis and Storage: Dialyze the eluted protein against a suitable storage buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT) and store at -80°C.

Radioligand Competition Binding Assay

This protocol is adapted from studies characterizing the binding of [³²P]-NAADP to its binding proteins.[7]

-

Reaction Setup: In a microcentrifuge tube, combine the purified recombinant JPT2 or LSM12 protein with a fixed concentration of [³²P]-NAADP (e.g., 1-5 nM).

-

Competition: Add increasing concentrations of unlabeled this compound or a non-specific competitor (e.g., NADP) to different tubes.

-

Incubation: Incubate the reactions on ice for a specified time (e.g., 90 minutes) to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Separate the protein-bound radioligand from the free radioligand. This can be achieved by rapid vacuum filtration through a glass fiber filter (GF/B) followed by washing with ice-cold wash buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀, which can then be used to calculate the Kᵢ and subsequently the Kd.

Co-Immunoprecipitation (Co-IP) of TPCs with JPT2/LSM12

This protocol describes the general steps for demonstrating the interaction between TPCs and the this compound-binding proteins in a cellular context.[7]

-

Cell Culture and Transfection: Culture cells (e.g., HEK293T) and transfect them with plasmids encoding tagged versions of the proteins of interest (e.g., TPC2-GFP and FLAG-JPT2).

-

Cell Lysis: After 24-48 hours, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Pre-clearing: Incubate the cell lysate with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the antibody against the tagged "bait" protein (e.g., anti-FLAG antibody for FLAG-JPT2) and incubate overnight at 4°C with gentle rotation.

-

Capture of Immune Complexes: Add fresh protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them several times with wash buffer (e.g., lysis buffer with lower detergent concentration) to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the "prey" protein (e.g., anti-GFP antibody for TPC2-GFP) and the "bait" protein.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to this compound.

Caption: this compound signaling pathway from synthesis to Ca²⁺ release.

Caption: Workflow for Co-Immunoprecipitation of TPCs and this compound-binding proteins.

Caption: Workflow for the radioligand competition binding assay.

Conclusion and Future Directions

The identification of JPT2 and LSM12 as the long-sought this compound-binding proteins has been a major breakthrough in understanding this compound-mediated Ca²⁺ signaling. This guide has provided a comprehensive overview of the structural and functional aspects of this compound and its interactions with these key proteins. The provided quantitative data and experimental protocols serve as a valuable resource for researchers in this field.

A critical next step is the determination of the high-resolution three-dimensional structures of this compound in complex with JPT2 and LSM12, and ultimately, the entire TPC channel complex. Such structural information, obtainable through techniques like X-ray crystallography or cryo-electron microscopy, will provide atomic-level insights into the mechanism of this compound binding and TPC activation. This knowledge will be instrumental in the rational design of specific agonists and antagonists of the this compound signaling pathway, which hold great promise as novel therapeutics for a wide range of diseases.

References

- 1. Sampling Native-like Structures of RNA-Protein Complexes through Rosetta Folding and Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: From Discovery to Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Convergent activation of two-pore channels mediated by the this compound-binding proteins JPT2 and LSM12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Essential requirement for JPT2 in this compound-evoked Ca2+ signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Essential requirement for JPT2 in this compound-evoked Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lsm12 is an this compound receptor and a two-pore channel regulatory protein required for calcium mobilization from acidic organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AlphaFold Protein Structure Database [alphafold.ebi.ac.uk]

- 8. AlphaFold - Google DeepMind [deepmind.google]

- 9. biorxiv.org [biorxiv.org]

Navigating the Cellular Landscape: A Technical Guide to NAADP Localization

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Nicotinic acid adenine dinucleotide phosphate (NAADP) has emerged as a potent second messenger, orchestrating intricate calcium (Ca²⁺) signaling cascades within the cell. Its precise subcellular localization is a critical determinant of its function, dictating which Ca²⁺ stores are mobilized and the nature of the resulting cellular response. This technical guide provides a comprehensive overview of the current understanding of this compound's distribution across subcellular compartments, details the experimental methodologies used to elucidate its location, and presents the available quantitative data to support these findings.

Core Concept: The Endo-Lysosomal System as the Primary Hub of this compound Signaling

A substantial body of evidence points to the endo-lysosomal system as the primary site of this compound-mediated Ca²⁺ release. This compound's action is predominantly channeled through the activation of two-pore channels (TPCs), a family of ion channels located on the membranes of these acidic organelles.

Key Findings on Subcellular Localization:

-

Lysosomes and Endosomes: These acidic organelles are considered the principal targets for this compound. The enzyme responsible for this compound synthesis, CD38, has been shown to be active in the lumen of endo-lysosomal compartments, a location with the acidic pH required for the "base-exchange reaction" that produces this compound from NADP and nicotinic acid.[1][2] This localized synthesis suggests that this compound can be generated in close proximity to its target channels, the TPCs, which are also predominantly found on endosomes and lysosomes.[3][4]

-

Endoplasmic Reticulum (ER): The role of the ER in this compound signaling is more contentious and appears to be cell-type specific. Some studies suggest that this compound can induce Ca²⁺ release from the ER, potentially through the activation of ryanodine receptors (RyRs). However, a prevailing "trigger" hypothesis posits that this compound's primary action is to release a small amount of Ca²⁺ from acidic stores, which then triggers a larger, global Ca²⁺ wave by activating Ca²⁺-induced Ca²⁺ release (CICR) from the ER.[3][4] This suggests an indirect rather than a direct role for the ER as a primary this compound-sensitive store.

-

Golgi Apparatus, Cytoplasm, and Nucleus: The presence and function of this compound in the Golgi apparatus, cytoplasm, and nucleus are less well-characterized. While some enzymes involved in NAD(P) metabolism are known to reside in these compartments, direct evidence for a significant or distinct role for this compound signaling originating from these locations is currently limited. Further research is needed to fully understand the extent of this compound's influence in these cellular regions.

Quantitative Insights into this compound Concentrations

Quantifying the concentration of this compound within specific subcellular compartments has proven challenging. However, available data provides some insight into the potent nature of this second messenger.

| Cell Type/Tissue | Subcellular Fraction | This compound Concentration | Method |

| T Cell Extracts | Whole Cell | Low nanomolar | Enzyme cycling assay |

| Lymphoid Tissues | Whole Tissue | Higher in CD38 knock-out mice | Enzyme cycling assay |

It is important to note that local concentrations of this compound at microdomains, such as the contact sites between organelles, may be significantly higher than the average concentrations measured in whole-cell or tissue extracts.

Experimental Methodologies for Studying this compound Localization

A variety of sophisticated techniques are employed to investigate the subcellular localization of this compound and its signaling components.

Subcellular Fractionation and this compound Measurement

This technique allows for the physical separation of different organelles, enabling the quantification of this compound within each fraction.

Detailed Protocol for Subcellular Fractionation and this compound Quantification:

-

Cell Lysis:

-

Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM NaCl, 1.5 mM MgCl₂) containing protease and phosphatase inhibitors.

-

Allow cells to swell on ice for 10-15 minutes.

-

Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes). The extent of homogenization should be monitored by microscopy.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and intact cells.

-

Carefully collect the supernatant (post-nuclear supernatant).

-

Centrifuge the post-nuclear supernatant at a medium speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet mitochondria.

-

Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the microsomal fraction (containing ER and Golgi) and leave the supernatant as the cytosolic fraction.

-

For isolating lysosomes and endosomes, further purification of the mitochondrial and microsomal pellets using density gradient centrifugation (e.g., with Percoll or sucrose gradients) is required.

-

-

This compound Extraction from Fractions:

-

To each organelle fraction, add a final concentration of 0.6 M perchloric acid to precipitate proteins and extract the acid-soluble this compound.

-

Incubate on ice for 15 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated protein.

-

Carefully collect the supernatant containing this compound.

-

-

This compound Quantification using a Cycling Assay:

-

Neutralize the acidic extract with a solution of 2 M KHCO₃.

-

The concentration of this compound in the neutralized extract is then determined using a highly sensitive enzymatic cycling assay. This assay involves a series of coupled enzymatic reactions that amplify the this compound signal, leading to the production of a fluorescent or colorimetric product that can be measured.

-

Immunocytochemistry for Visualizing TPCs

Immunocytochemistry allows for the visualization of the subcellular localization of TPCs, the primary targets of this compound.

Detailed Protocol for TPC Immunocytochemistry:

-

Cell Preparation:

-

Grow cells on sterile glass coverslips in a petri dish.

-

Wash the cells with PBS.

-

-

Fixation:

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization and Blocking:

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody against the TPC of interest (e.g., anti-TPC1 or anti-TPC2) in the blocking buffer at the manufacturer's recommended concentration.

-

Incubate the cells with the primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS.

-

Dilute a fluorescently labeled secondary antibody that recognizes the primary antibody's host species in the blocking buffer.

-

Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

-

-

Mounting and Imaging:

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize the localization of the TPCs using a fluorescence or confocal microscope.

-

Live-Cell Imaging with this compound Analogs

The use of membrane-permeable fluorescent analogs of this compound allows for the real-time visualization of this compound-induced Ca²⁺ signals in living cells.

Detailed Protocol for Live-Cell Imaging:

-

Cell Preparation and Dye Loading:

-

Plate cells on glass-bottom dishes suitable for live-cell imaging.

-

Load the cells with a Ca²⁺ indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

-

Application of this compound Analog:

-

Prepare a working solution of a membrane-permeable this compound analog (e.g., this compound-AM) in a suitable imaging buffer.

-

Add the this compound analog to the cells and immediately begin imaging.

-

-

Image Acquisition:

-

Use a fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological conditions (37°C, 5% CO₂).

-

Acquire images at regular intervals to capture the dynamics of the Ca²⁺ response.

-

Analyze the changes in fluorescence intensity over time to quantify the Ca²⁺ signal.

-

Visualizing the this compound Signaling Network

The following diagrams, generated using the DOT language, illustrate key aspects of this compound signaling and experimental workflows.

References

Methodological & Application

Measuring NAADP-Induced Calcium Release: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in studying nicotinic acid adenine dinucleotide phosphate (NAADP)-induced calcium release. This compound is a potent second messenger that mobilizes intracellular calcium from acidic stores, playing a crucial role in a variety of cellular signaling pathways.

Introduction to this compound-Mediated Calcium Signaling

Nicotinic acid adenine dinucleotide phosphate (this compound) is a powerful intracellular messenger that triggers the release of calcium (Ca²⁺) from acidic organelles, such as lysosomes and endosomes.[1] This initial Ca²⁺ release can then be amplified by a process known as calcium-induced calcium release (CICR) from the endoplasmic reticulum (ER), leading to a global cytosolic Ca²⁺ signal. The primary targets of this compound are two-pore channels (TPCs) located on the membranes of these acidic stores. However, this compound does not bind directly to TPCs. Instead, it interacts with specific this compound-binding proteins, namely Jupiter microtubule-associated homolog 2 (JPT2) and like-Sm protein 12 (LSM12), which in turn modulate TPC activity.[2][3][4][5][6] Understanding the mechanisms of this compound-induced Ca²⁺ release is critical for research in various fields, including immunology, neuroscience, and cardiovascular disease.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound-induced Ca²⁺ release, compiled from various studies. These values can serve as a reference for designing and interpreting experiments.

| Parameter | Sea Urchin Egg Homogenate | Jurkat T-cells | HEK293 Cells | Primary Cells (e.g., Hepatocytes) | Reference |

| Effective this compound Concentration | EC₅₀ ≈ 30 nM | 10 - 100 nM | 10 nM | µM range | [7][8][9][10] |